(E)-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxymethanimine
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Overview
Description
(E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a methylenehydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the benzodioxole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
(E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(4-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE
- (E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE
Uniqueness
(E)-N-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of both dimethoxy groups and a methylenehydroxylamine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO5 |
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Molecular Weight |
225.20 g/mol |
IUPAC Name |
(NE)-N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO5/c1-13-7-3-6(4-11-12)8(14-2)10-9(7)15-5-16-10/h3-4,12H,5H2,1-2H3/b11-4+ |
InChI Key |
WBLXDOAARNXEFM-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=N/O)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=NO)OC)OCO2 |
Origin of Product |
United States |
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